REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]1[C:11]([F:12])=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:4]=1[C:5](O)=[O:6].C(Cl)(=O)C([Cl:20])=O>CN(C=O)C.ClCCl>[CH3:1][N:2]([CH3:16])[C:3]1[C:11]([F:12])=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:4]=1[C:5]([Cl:20])=[O:6]
|
Name
|
2-(dimethylamino)-3,4,5,6-tetrafluoro-benzoic acid
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Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C(=O)O)C(=C(C(=C1F)F)F)F)C
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Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to 4.8 g of an oil which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without purification
|
Reaction Time |
21 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1=C(C(=O)Cl)C(=C(C(=C1F)F)F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |